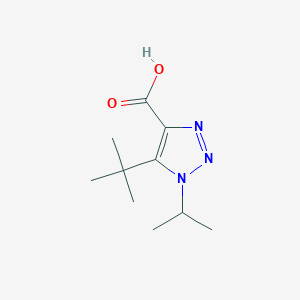![molecular formula C5H8Cl2N4 B13283827 1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride](/img/structure/B13283827.png)
1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride is a heterocyclic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a fused ring system consisting of a pyrazole ring and an imidazole ring.
Preparation Methods
The synthesis of 1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1H-imidazole with acrolein, followed by cyclization to form the pyrazoloimidazole core . The final product is then obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole and imidazole rings. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride can be compared with other similar compounds, such as:
1H-pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar fused ring system but with a pyrimidine ring instead of an imidazole ring.
Imidazole-containing compounds: These compounds share the imidazole ring and are known for their diverse chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C5H8Cl2N4 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
5H-imidazo[1,2-b]pyrazol-7-amine;dihydrochloride |
InChI |
InChI=1S/C5H6N4.2ClH/c6-4-3-8-9-2-1-7-5(4)9;;/h1-3,8H,6H2;2*1H |
InChI Key |
AXUFAMTUUYLBJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B13283760.png)
amine](/img/structure/B13283765.png)







![2-[(2,2,5,5-Tetramethyloxolan-3-yl)amino]propane-1,3-diol](/img/structure/B13283809.png)

![4-[(Prop-2-YN-1-YL)amino]pyridine-2-carboxylic acid](/img/structure/B13283811.png)

